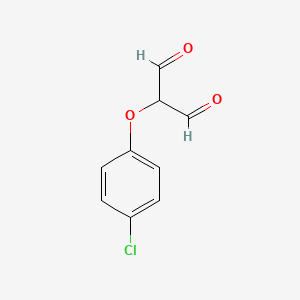

2-(4-Chlorophenoxy)propanedial

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to “2-(4-Chlorophenoxy)propanedial” has been achieved via a sequence of multistep synthesis processes . The process started with 2-(4-chlorophenoxy)acetic acid and involved various reactions in dry dichloromethane followed by the addition of lutidine, and O-(benzotriazole-1-yl)-N,N,N’,N’-tetramethyluroniumtetrafluoroborate as a coupling agent in cold condition .

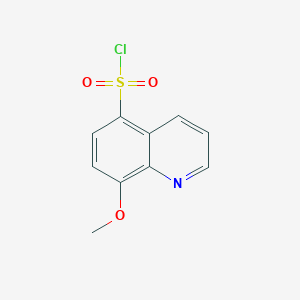

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C9H11ClO3/c10-7-1-3-9 (4-2-7)13-6-8 (12)5-11/h1-4,8,11-12H,5-6H2 . This indicates the presence of 9 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms in the molecule .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Chlorphcnesin, a variant of 2-(4-Chlorophenoxy)propanedial, has demonstrated antimicrobial properties against pathogenic dermatophytes, Candida albicans, Trichomonas vaginalis, and certain bacteria. It has been used in topical treatments for dermatophytosis since 1940 and is a rare cause of contact allergy (Montoro et al., 1997).

Environmental Chemistry

2-Chlorophenol, a related compound, has been studied for its role in the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/F) in environmental settings. It's used as a model for understanding the high-temperature reduction of Cu(II)O on simulated fly ash surfaces (Farquar et al., 2003).

Bioactive Molecule Studies

A molecule similar to this compound, 2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol (CPMPT), has been analyzed for its antimicrobial activity. This study involved quantum chemical methods, molecular docking, and spectroscopic techniques, revealing its potential as an antifungal and antibacterial agent (Viji et al., 2020).

Bioremediation Studies

Research involving a compound structurally similar to this compound, Bisphenol A [2,2 bis (4 hydroxyphenyl) propane], has been conducted to assess its biodegradability in the environment. This study focuses on the use of a laccase hosted in reverse micelles for the bioremediation of Bisphenol A, demonstrating the degradation of this compound through oxidation and ring opening steps (Chhaya & Gupte, 2013).

Photodegradation Studies

The photodegradation of 2-[4-(2,4-dichlorophenoxyphenylen]propionic acid methyl ester, a structurally related compound, has been examined to understand the formation of chlorophenoxy pesticides degradation and toxic metabolites in the environment (Brodsky et al., 1994).

Combustion Process Studies

The oxidative thermal degradation of 2-chlorophenol has been investigated to understand the formation of dioxin compounds in gas-phase combustion processes. This study aids in the construction of detailed kinetic models for the formation of PCDD/F in such environments (Evans & Dellinger, 2005).

Wirkmechanismus

Target of Action

It is known that similar compounds, such as chlorphenesin, act in the central nervous system (cns) rather than directly on skeletal muscle .

Mode of Action

Its effects are measured mainly by subjective responses . Chlorphenesin, a similar compound, is known to block nerve impulses or pain sensations that are sent to the brain .

Biochemical Pathways

It’s worth noting that the degradation of similar compounds, such as 2,4-dichlorophenoxyacetic acid, involves the aromatic nucleus by intradiol cleavage .

Pharmacokinetics

For Chlorphenesin, absorption is rapid and complete, and metabolism is hepatic, with 85% of a dose excreted within 24 hours as the glucuronide metabolite . The half-life is between 2.3-5 hours .

Result of Action

Chlorphenesin, a similar compound, is known to be a muscle relaxant . It inhibits IgE-mediated histamine release and is also used as an antimycotic agent .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Chlorophenoxy)propanedial. For instance, the production of a similar compound, R(−)-1,2-propanediol, was found to be optimal at 60°C and pH 6.0 under a N2 atmosphere .

Biochemische Analyse

Biochemical Properties

2-(4-Chlorophenoxy)propanedial plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, which can have downstream effects on various biochemical processes .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of genes involved in critical cellular functions, thereby impacting cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes, leading to their inhibition or activation. This interaction can result in altered enzyme activity and subsequent changes in metabolic pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to the compound can result in cumulative effects on cellular processes, which may not be immediately apparent in short-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with liver damage and kidney dysfunction in animal studies. These threshold effects highlight the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. Understanding the metabolic pathways of this compound is essential for elucidating its overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution of this compound can influence its activity and function, as well as its potential toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall efficacy in biochemical reactions .

Eigenschaften

IUPAC Name |

2-(4-chlorophenoxy)propanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c10-7-1-3-8(4-2-7)13-9(5-11)6-12/h1-6,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSIXELVDKBAKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(C=O)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395149 | |

| Record name | 2-(4-chlorophenoxy)propanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

849021-40-5 | |

| Record name | 2-(4-Chlorophenoxy)propanedial | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849021-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-chlorophenoxy)propanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Chlorophenoxy)malondialdehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[[2-(4-chlorophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364477.png)

![[(3-Nitro-4-piperidin-1-ylphenyl)methylideneamino] 2,6-difluorobenzoate](/img/structure/B1364493.png)

![2-{[2-(3-Methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364504.png)

![3-[(3-nitrobenzoyl)amino]benzoic Acid](/img/structure/B1364505.png)

![5-{2-[5-(3-Chlorophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B1364517.png)